molecular formula C17H18N4O4S2 B2400393 (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 487038-56-2

(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Cat. No.: B2400393
CAS No.: 487038-56-2
M. Wt: 406.48
InChI Key: OBGLQMQWGFAIMJ-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of thiazolidinone derivatives characterized by a pyrido[1,2-a]pyrimidinone core fused with a thiazolidin-4-one moiety. The Z-configuration of the methylene group at position 5 is critical for its structural stability and biological interactions. Such derivatives are often explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to interact with biological targets like kinases or DNA .

Properties

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c1-20-16(24)12(27-17(20)26)10-11-14(18-5-8-25-9-7-22)19-13-4-2-3-6-21(13)15(11)23/h2-4,6,10,18,22H,5,7-9H2,1H3/b12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGLQMQWGFAIMJ-BENRWUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOCCO)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOCCO)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy against various targets, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Pyrido[1,2-a]pyrimidine : A bicyclic structure known for its role in nucleic acid interactions.
  • Thioxothiazolidin : This moiety is often associated with antimicrobial and anti-inflammatory properties.
  • Hydroxyethoxy group : Enhances solubility and bioavailability.

Antiviral Properties

Research has indicated that compounds similar to the one exhibit significant antiviral activity. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been shown to possess excellent potency against HIV-1, with some derivatives achieving an EC50 as low as 0.027 µM . The structural features of these compounds, including the presence of aromatic rings and hydrogen-bonding capabilities, are critical for their interaction with viral enzymes.

Antimicrobial Activity

The thiazolidinone core has been linked to antibacterial properties. Studies on thienopyrimidine derivatives have demonstrated broad-spectrum antimicrobial effects, including activity against resistant strains of bacteria . The incorporation of the thioxothiazolidin structure may enhance this activity by disrupting bacterial cell wall synthesis or function.

Anticancer Activity

Recent studies have also highlighted the potential anticancer properties of similar compounds. For example, certain pyrido[1,2-a]pyrimidine derivatives have shown cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under review may exhibit similar effects due to its structural analogies.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
  • DNA/RNA Interaction : The pyrimidine component suggests potential interactions with nucleic acids, which could hinder replication processes in pathogens.
  • Cell Signaling Modulation : By affecting signaling pathways related to inflammation or cell proliferation, the compound could exert therapeutic effects against various diseases.

Study 1: Antiviral Efficacy

In a study examining a series of pyrido[1,2-a]pyrimidine derivatives, one compound demonstrated an EC50 value of 0.018 µM against wild-type HIV-1 and moderate inhibition against resistant strains . This highlights the potential effectiveness of structurally similar compounds in antiviral therapy.

Study 2: Antimicrobial Activity

A recent investigation into thiazolidinone derivatives reported that certain compounds exhibited over 70% inhibition against resistant bacterial strains . This supports the hypothesis that compounds with thioxothiazolidin structures may possess significant antimicrobial properties.

Research Findings Summary Table

Activity TypeCompound StructureEC50 ValueReference
AntiviralPyrido[1,2-a]pyrimidine derivative0.027 µM
AntimicrobialThiazolidinone derivative>70% inhibition
AnticancerSimilar pyrido[1,2-a]pyrimidineVaries by cell line

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

Antimicrobial Activity

Compounds containing thiazolidinone and pyrimidine derivatives have shown promising antimicrobial properties. Studies suggest that the presence of specific functional groups can enhance antibacterial and antifungal activities, making this compound a candidate for further investigation in antimicrobial drug development .

Antidiabetic Properties

The thiazolidinone moiety is often associated with antidiabetic effects. Research has demonstrated that related compounds can improve insulin sensitivity and glucose metabolism, indicating potential applications for managing diabetes .

Anticancer Potential

The unique structure may also lend itself to anticancer applications. Compounds similar to this one have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis, particularly in leukemia and solid tumors .

Synthesis and Characterization

The synthesis of (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one involves multi-step organic reactions, typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Case Studies

Several case studies highlight the applications of similar compounds:

Case Study 1: Antimicrobial Activity

Research published in Journal of Medicinal Chemistry explored a series of thiazolidinone derivatives, demonstrating significant antibacterial activity against Gram-positive bacteria. The study emphasized the role of the thiazolidinone core in enhancing activity through structural modifications .

Case Study 2: Antidiabetic Effects

In a study published in Diabetes Research, a related compound was shown to significantly lower blood glucose levels in diabetic rats. The mechanism was attributed to increased insulin sensitivity facilitated by the thiazolidinone structure .

Case Study 3: Anticancer Activity

A publication in Cancer Letters reported on pyrimidine derivatives exhibiting selective cytotoxicity against cancer cells while sparing normal cells. The study suggested that modifications to the pyrimidine ring could lead to novel anticancer agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is part of a broader family of thiazolidinone-pyrido[1,2-a]pyrimidinone hybrids. Below is a detailed comparison with key analogues:

Structural Modifications and Substituent Effects

Table 1: Substituent Variations and Molecular Properties

Compound Name / ID Pyrido[1,2-a]pyrimidinone Substituent (Position 2) Thiazolidinone Substituent (Position 3) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-(2-hydroxyethoxy)ethylamino Methyl C₁₉H₂₁N₅O₅S₂ 475.53 Enhanced hydrophilicity due to hydroxyethoxy chain; Z-configuration stabilizes planar geometry .
Compound 2-methoxyethylamino 3-methoxypropyl C₂₀H₂₅N₅O₅S₂ 503.62 Increased lipophilicity from methoxy groups; reduced hydrogen-bonding capacity compared to target compound .
Compound 1-phenylethylamino 2-methoxyethyl C₂₅H₂₅N₅O₃S₂ 539.68 Bulky phenylethyl group enhances steric hindrance; potential for π-π stacking interactions .
Compound 2-hydroxyethylamino 2-methoxyethyl C₁₇H₁₈N₄O₄S₂ 406.48 Shorter hydroxyethyl chain reduces solubility; lower molecular weight improves metabolic stability .
Compound 4-ethylpiperazinyl Allyl C₂₃H₂₅N₅O₂S₂ 499.64 Piperazinyl group introduces basicity; allyl substituent may enable covalent binding .
Key Research Findings

Hydrophilicity vs. Bioavailability: The target compound’s hydroxyethoxyethyl group enhances aqueous solubility (logP ~1.2 predicted) compared to methoxy-substituted analogues (logP ~2.5–3.0) . However, this may reduce membrane permeability, as seen in similar thiazolidinones .

Stereoelectronic Effects : The Z-configuration in the target compound creates a planar geometry conducive to intercalation with DNA or enzyme active sites. In contrast, bulkier substituents (e.g., phenylethyl in ) disrupt this geometry, reducing binding affinity in preliminary assays .

Thermodynamic Stability: Quantum mechanical calculations (DFT) suggest that the hydroxyethoxyethyl group stabilizes the thiazolidinone ring via intramolecular hydrogen bonds (O–H···S), lowering conformational strain energy by ~15 kcal/mol compared to methoxy derivatives .

Preparation Methods

Pyrimidine Ring Construction

The pyrido[1,2-a]pyrimidin-4-one scaffold is typically assembled from preformed pyrimidine or pyridone precursors. A representative route involves:

  • Starting material : 4-Chloro-2-aminopyrimidine (15 in).
  • Nucleophilic substitution : Reaction with 2-(2-hydroxyethoxy)ethylamine (synthesized via diethylene glycol and ammonia condensation) replaces the chloro group at position 2.
  • Cyclization : Intramolecular Heck coupling or palladium-catalyzed cross-coupling forms the fused pyridone ring.

Key data :

  • Substitution of 4-chloropyrimidines with amines proceeds at 60–90% yield under refluxing ethanol with catalytic piperidine.
  • Palladium-catalyzed cyclization (e.g., with Pd(PPh₃)₄) achieves 70–85% yield in toluene at 110°C.

Synthesis of 3-Methyl-2-thioxothiazolidin-4-one

Thiazolidinone Ring Formation

The thioxothiazolidinone moiety is prepared via cyclocondensation of cysteamine derivatives with carbonyl compounds:

  • Reactants : Methylglyoxal and thiourea in acetic acid.
  • Cyclization : Reflux at 80°C for 6 hours yields 3-methyl-2-thioxothiazolidin-4-one (89% purity).

Mechanistic insight :

  • Thiourea acts as both nucleophile and sulfur donor.
  • Acid catalysis promotes imine formation and ring closure.

Knoevenagel Condensation and Z-Selectivity

Coupling of Fragments A and B

The methylene bridge is formed via Knoevenagel condensation between the pyridopyrimidine aldehyde (Fragment A) and the thiazolidinone (Fragment B):

  • Conditions : Piperidine (5 mol%) and acetic acid in ethanol, refluxed at 78°C for 12 hours.
  • Stereochemical control : The Z-configuration is favored due to steric hindrance between the pyridopyrimidine and thiazolidinone substituents.

Yield optimization :

Parameter Optimal Value Yield (%)
Catalyst (piperidine) 5 mol% 76
Solvent (ethanol) Anhydrous 82
Temperature 78°C 85

Analytical validation :

  • ¹H NMR : The Z-isomer shows a characteristic vinyl proton at δ 7.45 ppm (J = 12.5 Hz).
  • X-ray crystallography : Confirms planar geometry and intramolecular H-bonding.

Functionalization of the Amine Side Chain

The (2-(2-hydroxyethoxy)ethyl)amino group is introduced via:

  • Synthesis of 2-(2-hydroxyethoxy)ethylamine :
    • Diethylene glycol and ammonia undergo condensation over Raney nickel at 205°C (37 hours, 62% yield).
    • Purification via fractional distillation under reduced pressure (123°C at 7 mmHg).
  • Coupling to pyridopyrimidine :
    • Nucleophilic aromatic substitution of a 2-chloro intermediate with the amine in DMF at 90°C (88% yield).

Scalability and Industrial Considerations

Process Intensification

  • Continuous-flow synthesis : Microreactors improve heat transfer during exothermic Knoevenagel steps, reducing reaction time to 3 hours.
  • Catalyst recycling : Immobilized piperidine on silica gel enables five reuse cycles without yield loss.

Regulatory Compliance

  • ICH guidelines : Residual solvent analysis (GC-MS) confirms ethanol levels <50 ppm.
  • Stability studies : The Z-isomer shows >95% purity after 24 months at 25°C/60% RH.

Q & A

Q. What are the key steps and optimization parameters for synthesizing (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one?

The synthesis involves multi-step organic reactions, including condensation of pyrido[1,2-a]pyrimidin-4-one precursors with thiazolidinone derivatives. Critical parameters include:

  • Temperature control : Reflux conditions (often 80–120°C) to drive cyclization and avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC to isolate high-purity products .
  • Monitoring : Thin-layer chromatography (TLC) at each step to track reaction progress .

Q. How can researchers confirm the Z-configuration and structural integrity of this compound?

  • NMR spectroscopy : NOESY or ROESY experiments to verify the Z-configuration via spatial proximity of protons on the methylene group .
  • X-ray crystallography : Definitive confirmation of stereochemistry and bond angles .
  • LC-MS : Validates molecular weight and purity (>95%) .

Q. What preliminary methods are used to assess its biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates .
  • Cellular viability assays : MTT or resazurin assays to screen for cytotoxicity in cancer or microbial models .
  • Binding affinity studies : Surface Plasmon Resonance (SPR) to quantify interactions with biological targets (e.g., receptors) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

  • Kinetic studies : Monitor reaction rates under varying conditions (temperature, solvent) to infer transition states .
  • Isotopic labeling : Use deuterated solvents or substrates to track proton transfer pathways .
  • Computational modeling : DFT calculations (e.g., Gaussian software) to simulate intermediates and activation energies .

Q. How should researchers resolve contradictions in binding affinity data across different assays?

  • Cross-validation : Compare SPR (real-time binding) with ITC (thermodynamic parameters) to confirm consistency .
  • Buffer optimization : Assess pH, ionic strength, and cofactor dependencies that may alter binding kinetics .
  • Structural analogs : Test derivatives to identify substituents influencing false positives/negatives .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., hydroxyethoxyethyl group, methyl at position 3) and test activity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with biological outcomes .
  • Proteomics : Identify off-target interactions via pull-down assays or affinity chromatography .

Q. How can researchers address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
  • Nanoparticle encapsulation : Utilize liposomes or polymeric carriers for controlled release .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to heat, light, or pH extremes, followed by LC-MS to identify degradation products .
  • Metabolic stability assays : Incubate with liver microsomes or hepatocytes to assess CYP450-mediated breakdown .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Bioavailability factors : Assess absorption/distribution differences via pharmacokinetic profiling (e.g., Cₘₐₓ, AUC) .
  • Metabolite profiling : Identify active/inactive metabolites using LC-MS/MS .
  • Tumor microenvironment models : Use 3D spheroids or organoids to bridge in vitro-in vivo gaps .

Q. What experimental approaches reconcile discrepancies in enzyme inhibition potency?

  • Enzyme source validation : Compare recombinant vs. native enzymes to rule out isoform-specific effects .
  • Allosteric vs. competitive inhibition : Perform Lineweaver-Burk plots to determine inhibition mode .
  • Crystallographic studies : Resolve enzyme-ligand co-structures to confirm binding poses .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Characterization

TechniqueApplicationExample ParametersReferences
¹H/¹³C NMRStereochemistry, purity500 MHz, DMSO-d₆
X-ray diffractionAbsolute configurationCu-Kα radiation, 100 K
LC-MS (ESI+)Molecular weight, purityC18 column, 0.1% formic acid gradient
SPRBinding kinetics (kₐ, k𝒹)CM5 chip, HBS-EP buffer

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReferences
Low cyclization yieldOptimize catalyst (e.g., p-TsOH)
Isomerization during synthesisUse inert atmosphere (N₂/Ar)
Purification complexityGradient elution chromatography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.